![molecular formula C23H21ClN4O B4662408 2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide](/img/structure/B4662408.png)
2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide
概要
説明
2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a pyrazolylmethyl group, and a quinoline carboxamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline derivative.
Attachment of the Pyrazolylmethyl Group: The pyrazolylmethyl group can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a suitable electrophilic quinoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents or organometallic reagents in the presence of suitable catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline or pyrazole derivatives.
科学的研究の応用
2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Pyraclostrobin: Methyl {2-[1-(4-chlorophenyl)-1H-pyrazol-3-yloxymethyl]phenyl}methoxycarbamate.
Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester: .
Uniqueness
2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its quinoline core, combined with the chlorophenyl and pyrazolylmethyl groups, provides a versatile scaffold for further functionalization and exploration in various research fields.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c1-3-28-14-16(13-26-28)12-25-23(29)20-11-21(17-7-9-18(24)10-8-17)27-22-15(2)5-4-6-19(20)22/h4-11,13-14H,3,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSZLYWDQRXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4662331.png)
![1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE](/img/structure/B4662339.png)
![{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4662344.png)
![3,4-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4662350.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-benzylacetamide](/img/structure/B4662360.png)
![pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate](/img/structure/B4662371.png)
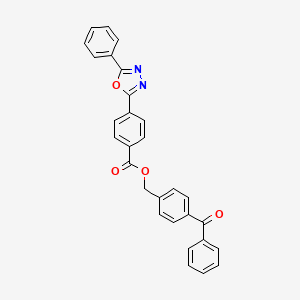
![2-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4662380.png)
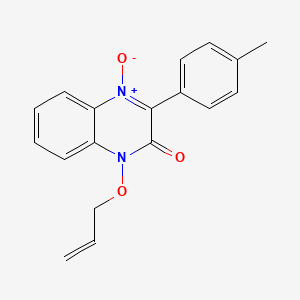
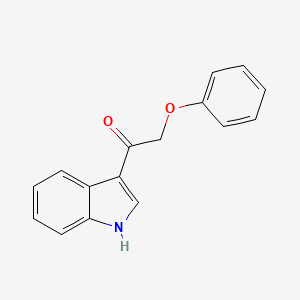
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)glycinamide](/img/structure/B4662420.png)
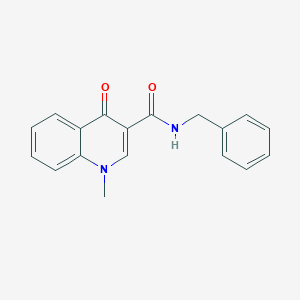
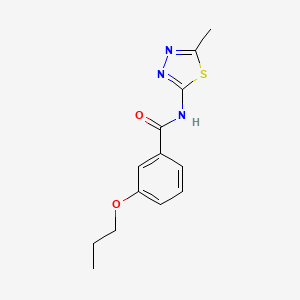
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4662437.png)
